molecular formula C11H21FO B14336340 2-Fluoroundec-2-en-1-ol CAS No. 105153-72-8

2-Fluoroundec-2-en-1-ol

Cat. No.: B14336340
CAS No.: 105153-72-8
M. Wt: 188.28 g/mol
InChI Key: WAGOHQACWSCHTH-UHFFFAOYSA-N
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Description

2-Fluoroundec-2-en-1-ol is an organic compound that belongs to the class of fluorinated alcohols It is characterized by the presence of a fluorine atom attached to the second carbon of an undec-2-en-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoroundec-2-en-1-ol typically involves the fluorination of undec-2-en-1-ol. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of fluorinating agents in a controlled environment allows for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoroundec-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The double bond can be reduced to form the saturated alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-fluoroundec-2-en-1-one or 2-fluoroundec-2-en-1-al.

    Reduction: Formation of 2-fluoroundecan-1-ol.

    Substitution: Formation of 2-azidoundec-2-en-1-ol or 2-cyanoundec-2-en-1-ol.

Scientific Research Applications

2-Fluoroundec-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoroundec-2-en-1-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by forming strong hydrogen bonds with active site residues, thereby disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorodec-2-en-1-ol
  • 2-Fluorododec-2-en-1-ol
  • 2-Fluoroundec-1-ol

Uniqueness

2-Fluoroundec-2-en-1-ol is unique due to its specific fluorination pattern and the presence of a double bond, which imparts distinct chemical reactivity and biological activity compared to its analogs. The position of the fluorine atom and the double bond in the molecule significantly influence its physical and chemical properties, making it a valuable compound for various applications.

Properties

CAS No.

105153-72-8

Molecular Formula

C11H21FO

Molecular Weight

188.28 g/mol

IUPAC Name

2-fluoroundec-2-en-1-ol

InChI

InChI=1S/C11H21FO/c1-2-3-4-5-6-7-8-9-11(12)10-13/h9,13H,2-8,10H2,1H3

InChI Key

WAGOHQACWSCHTH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=C(CO)F

Origin of Product

United States

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